molecular formula SiO<br>OSi B083789 Silicon monoxide CAS No. 13779-62-9

Silicon monoxide

Katalognummer: B083789
CAS-Nummer: 13779-62-9
Molekulargewicht: 44.084 g/mol
InChI-Schlüssel: LIVNPJMFVYWSIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Silicon monoxide (SiO) is a binary compound of silicon and oxygen, distinct from the more common silicon dioxide (SiO₂). It exhibits unique properties such as a metastable structure, tunable electrical characteristics, and high-temperature reactivity. SiO is synthesized via high-temperature reduction of SiO₂ with silicon metal or carbon . While unstable at intermediate temperatures (400–800°C), decomposing into SiO₂ and Si, it retains stability above 1200°C under controlled conditions . Its applications span thin-film coatings, semiconductors, and advanced ceramics, driven by its dielectric strength (~5) and infrared transparency .

Analyse Chemischer Reaktionen

Production Methods:

ReactionConditionsKey Findings
SiO2+CSiO+CO\text{SiO}_2+\text{C}\rightarrow \text{SiO}+\text{CO}1,000–1,700°C in electric furnacePartial reduction of silica with carbon yields gaseous SiO .
SiO2+Si2SiO\text{SiO}_2+\text{Si}\rightarrow 2\,\text{SiO}1,700°CRequires rapid quenching to stabilize SiO .

Reactions with Ammonia and Methane

Theoretical studies reveal contrasting reactivity with NH₃ vs. CH₄ :

Comparative Reaction Pathways:

SubstrateReaction MechanismEnergy Barrier (kcal/mol)Products
NH₃SiO insertion into N–H bond~8 (exothermic)HNSi + H₂O (ΔH = −16 kcal/mol)
CH₄C–H bond activation45 (endothermic)H₂CSiO + H₂O (ΔH = +71 kcal/mol)
  • NH₃ Reaction : Proceeds via eight pathways, with HNSi + H₂O being the most thermodynamically stable product .

  • CH₄ Reaction : Ten pathways identified, all endothermic, requiring high-energy inputs .

Gas-Phase Formation:

  • SiO forms via non-adiabatic reactions between atomic Si and O₂:
    Si+O2SiO+O\text{Si}+\text{O}_2\rightarrow \text{SiO}+\text{O} (barrierless, exothermic) .

Atmospheric Oxidation:

ReactionRate Constant (298 K)Relevance
SiO+O3SiO2+O2\text{SiO}+\text{O}_3\rightarrow \text{SiO}_2+\text{O}_24.4×1013cm3/molecule s4.4\times 10^{-13}\,\text{cm}^3/\text{molecule s}Key sink in Earth’s mesosphere .
SiO+OSiO2\text{SiO}+\text{O}\rightarrow \text{SiO}_2Dominant in interstellar mediumForms linear O=Si=O .

Silicon Carbide (SiC) Formation:

SiO+CH4SiC+2H2O\text{SiO}+\text{CH}_4\rightarrow \text{SiC}+2\,\text{H}_2\text{O}

  • Conditions : 1,200–1,750°C, 5% CH₄ in H₂/Ar .

  • Key Insight : Higher methane concentrations increase SiC yield and alter crystal structure .

Thin-Film Deposition:

  • SiO vapor condenses into amorphous (SiO)ₙ, used for optical coatings and dielectric layers .

  • Reacts with HF: SiO+4HFSiF4+2H2O\text{SiO}+4\,\text{HF}\rightarrow \text{SiF}_4+2\,\text{H}_2\text{O} (dissolution) .

Hydrolysis:

SiO+H2OSiO2+H2\text{SiO}+\text{H}_2\text{O}\rightarrow \text{SiO}_2+\text{H}_2

  • Kinetics : Proceeds via intermediate HOSiO, with ΔH = −57.5 kJ/mol .

OH Radical Interaction:

SiO+OHHSiO2\text{SiO}+\text{OH}\rightarrow \text{HSiO}_2

  • Pathway : Exothermic (−29 kcal/mol) with a low-energy transition state .

Disproportionation in Solid State

Glassy (SiO)ₙ disproportionates into Si and SiO₂:

  • Conditions : 400–800°C .

  • Kinetics : Accelerated by higher temperatures; surface oxidation forms protective SiO₂ layer .

This compound’s reactivity spans interstellar chemistry, atmospheric processes, and industrial applications. Its dual capacity as a reducing agent and precursor for advanced materials underscores its versatility, though challenges remain in stabilizing its metastable forms for controlled synthesis.

Vergleich Mit ähnlichen Verbindungen

Silicon Monoxide vs. Silicon Dioxide (SiO₂)

Property SiO SiO₂
Oxidation State Si⁺² Si⁺⁴
Dielectric Constant ~5 ~4
Thermal Stability Decomposes at 400–800°C Stable up to 1713°C (melting point)
Electrical Behavior Symmetrical electron-hole distribution Insulator with low carrier mobility
Optical Properties Used in IR-transparent coatings UV-transparent (glass substrates)
Applications Thin-film semiconductors, battery anodes Microelectronics, optical fibers

Key Differences :

  • Structure : SiO is amorphous or sub-stoichiometric, whereas SiO₂ forms crystalline (e.g., quartz) or vitreous networks.
  • Reactivity : SiO readily oxidizes in air to form SiO₂, limiting its ambient applications .
  • Electronic Properties : SiO exhibits Poole-Frankel emissions and trap-assisted tunneling, making it suitable for resistive switching devices, while SiO₂ serves as a stable insulator .

This compound vs. Tin Dioxide (SnO₂)

Property SiO SnO₂
Oxidation State Si⁺² Sn⁺⁴
Bandgap ~1.9 eV (amorphous) 3.6–4.0 eV
Carrier Mobility Moderate (symmetrical carriers) High (n-type semiconductor)
Work Function ~4.8 eV ~4.7 eV
Applications Protective coatings, plasmonics Transparent conductors, gas sensors

Key Differences :

  • Conductivity: SnO₂ is an n-type semiconductor with high electron mobility, ideal for transparent electrodes, while SiO’s symmetrical carrier distribution supports nonlinear electronic behavior .
  • Thermal Behavior: SnO₂ is stable up to 1800°C, whereas SiO decomposes at lower temperatures unless processed under high-vacuum or inert conditions .

This compound vs. Elemental Silicon (Si)

Property SiO Si
Structure Amorphous/crystalline oxide Crystalline semiconductor
Bandgap ~1.9 eV (amorphous) 1.1 eV (indirect)
Dielectric Strength High (~5) Low (semiconductor)
Thermal Conductivity Low High (148 W/m·K)
Applications Battery anodes, optical coatings Transistors, solar cells

Key Differences :

  • Functionality : Si is the backbone of microelectronics due to its semiconductor properties, while SiO’s high dielectric strength and tunability make it suitable for specialized applications like magneto-optical devices .
  • Synthesis : Si is refined from silica via the Czochralski process, whereas SiO requires carbothermal reduction or vapor deposition .

Research Findings and Emerging Trends

  • Battery Technology: SiO-based anodes demonstrate higher lithium-ion storage capacity (∼2400 mAh/g) compared to graphite (372 mAh/g), though volume expansion remains a challenge .
  • Thin Films : SiO films deposited via sputtering or evaporation show superior adhesion and optical uniformity compared to SiO₂ .
  • Plasmonics : SiO interfaces with metals (e.g., Al) enable surface plasmon polariton propagation, critical for metamaterials and photonic circuits .

Vorbereitungsmethoden

Thermal Decomposition of Silicon and Silicon Dioxide

The direct reaction between elemental silicon (Si) and silicon dioxide (SiO₂) is a foundational method for SiO production. This process involves heating a stoichiometric mixture of Si and SiO₂ at elevated temperatures, typically between 1200–1600°C , under vacuum or inert atmospheres . The reaction proceeds as:

SiO2+Si2SiO(ΔH>0)\text{SiO}_2 + \text{Si} \rightarrow 2\text{SiO} \quad (\Delta H > 0)

A patented apparatus described in utilizes a dual-chamber system to enhance purity. The first chamber contains a crucible loaded with Si and SiO₂ raw materials (purity >99.5%), heated to sublimation temperatures. The resulting SiO gas migrates through a transition pipe (maintained at 1000–1600°C ) to a second condensation chamber, where it cools to 200–1000°C and solidifies. This separation of sublimation and condensation zones minimizes impurities, yielding SiO with high uniformity and stability . Key parameters include:

  • Heating rate : 3–5°C/min

  • Vacuum pressure : 1–1000 Pa

  • Reaction duration : 2–90 hours

The method’s efficiency is attributed to the absence of byproducts, though it requires precise temperature control to prevent re-oxidation or SiC formation .

Hydrogen Reduction of Silicon Dioxide

Hydrogen (H₂) serves as a reducing agent for SiO₂ at high temperatures, offering a pathway to SiO with water (H₂O) as the primary byproduct. This method, explored in and , operates at 1400–1600°C in H₂-Ar gas mixtures:

SiO2+H2SiO+H2O\text{SiO}2 + \text{H}2 \rightarrow \text{SiO} + \text{H}_2\text{O}

Studies demonstrate that H₂ accelerates the reduction kinetics compared to inert atmospheres. At 1750°C , the SiO formation rate in H₂ is 2–3× faster than in argon due to enhanced gas-solid interactions . The process is particularly effective for producing ultrafine SiO powders, which are critical for battery anode materials . However, managing H₂O vapor removal is essential to prevent back-reactions.

Carbothermal Reduction of Silicon Dioxide

Carbothermal reduction, a widely used industrial method, employs carbon (C) to reduce SiO₂ at 1300–1600°C :

SiO2+CSiO+CO\text{SiO}_2 + \text{C} \rightarrow \text{SiO} + \text{CO}

This reaction is integral to silicon metal production in submerged arc furnaces . Research in highlights that introducing H₂ into the reaction environment (e.g., H₂-CH₄ mixtures) can lower the onset temperature of SiO formation to 1200°C and improve yield. For instance, at 1500°C , a 5% methane (CH₄) addition increases SiC-SiO co-production by 40% , though excessive carbon risks SiC contamination . Process optimization involves balancing carbon stoichiometry and gas flow rates to maximize SiO purity.

Chemical Vapor Deposition (CVD)

CVD has emerged as a versatile technique for synthesizing SiO-based nanostructures. In , SiO₂-coated SiC nanowires were grown at 1000°C using ferrocene (Fe(C₅H₅)₂) as a precursor and nickel (Ni) as a catalyst. The reaction mechanism follows:

SiCl4+CO+H2SiO+HCl+byproducts\text{SiCl}4 + \text{CO} + \text{H}2 \rightarrow \text{SiO} + \text{HCl} + \text{byproducts}

The Ni catalyst lowers the activation energy, enabling SiO deposition at temperatures 300–600°C lower than conventional methods . This approach is ideal for applications requiring nanoscale SiO layers, such as thin-film capacitors and semiconductor coatings .

Displacement Reactions

Displacement reactions involve reducing metal oxides (MO) with silicon to produce SiO:

Si+MOM+SiO\text{Si} + \text{MO} \rightarrow \text{M} + \text{SiO}

For example, aluminum oxide (Al₂O₃) reacts with Si at high temperatures to form SiO and elemental aluminum :

Al2O3+4Si2Al+4SiO\text{Al}2\text{O}3 + 4\text{Si} \rightarrow 2\text{Al} + 4\text{SiO}

These reactions are less common industrially but offer niche advantages in recovering precious metals from oxides.

Comparative Analysis of Preparation Methods

Method Temperature Range (°C) Reactants Byproducts Purity Applications
Thermal Decomposition1200–1600Si + SiO₂NoneHighBulk SiO production
Hydrogen Reduction1400–1600SiO₂ + H₂H₂OModerateUltrafine powders
Carbothermal Reduction1300–1600SiO₂ + CCOVariableMetallurgical processes
CVD800–1000Precursors + H₂/ArHCl, COHighNanostructures
Displacement1400–1600Si + MOMetalLowSpecialty alloys

Eigenschaften

IUPAC Name

oxosilicon
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/OSi/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNPJMFVYWSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SiO, OSi
Record name Silicon monoxide
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DSSTOX Substance ID

DTXSID7064940, DTXSID40399884
Record name Silylene, oxo-
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Record name Oxosilane
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Molecular Weight

44.084 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Brownish-black solid; [Merck Index] Black odorless solid; [MSDSonline]
Record name Silicon monoxide
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CAS No.

10097-28-6, 22755-01-7
Record name Silicon oxide (SiO)
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Record name Silicon monoxide
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Record name Silylene, oxo-
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Record name Oxosilane
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Record name SILICON MONOXIDE
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